N-(2-Benzothiazolyl)phthalimide
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Overview
Description
N-(2-Benzothiazolyl)phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes. The compound this compound is particularly interesting due to its unique structure, which combines the phthalimide moiety with a benzothiazole ring, potentially enhancing its biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzothiazolyl)phthalimide typically involves the condensation of phthalic anhydride with 2-aminobenzothiazole. This reaction is usually carried out in the presence of a suitable solvent such as acetic acid or toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of less toxic and more environmentally friendly solvents and reagents is often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzothiazolyl)phthalimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-(2-Benzothiazolyl)phthalimide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Benzothiazolyl)phthalimide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known phthalimide derivative with sedative and immunomodulatory properties.
Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.
Benzothiazole Derivatives: Compounds with similar benzothiazole moieties, known for their diverse biological activities.
Uniqueness
N-(2-Benzothiazolyl)phthalimide is unique due to its combined phthalimide and benzothiazole structure, which may enhance its biological and chemical properties compared to other similar compounds. This unique structure allows for a broader range of applications and potential therapeutic benefits .
Properties
CAS No. |
60945-03-1 |
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Molecular Formula |
C15H8N2O2S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H8N2O2S/c18-13-9-5-1-2-6-10(9)14(19)17(13)15-16-11-7-3-4-8-12(11)20-15/h1-8H |
InChI Key |
LSXOUPJSDGCGMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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